(3,4-二甲基苯基氨基)苯乙酸

描述

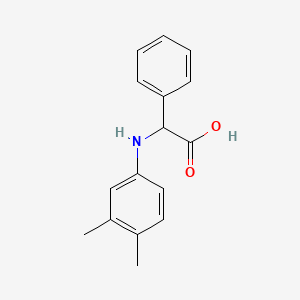

(3,4-Dimethyl-phenylamino)-phenyl-acetic acid is an organic compound that features a phenylacetic acid backbone with a (3,4-dimethyl-phenylamino) substituent

科学研究应用

Chemical Synthesis Applications

Intermediate in Organic Synthesis

- This compound serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows for the modification and development of new compounds with desired biological activities.

Synthetic Routes

- The synthesis typically involves:

- Diazotization of 3,4-dimethylaniline using sodium nitrite and hydrochloric acid.

- Coupling Reaction with phenylacetic acid in the presence of a catalyst.

- Hydrolysis to yield the final product.

Biological Research Applications

Pharmacological Properties

- Eltrombopag has been studied for its potential therapeutic effects, including:

- Antibacterial Activity: Demonstrates efficacy against various bacterial strains by disrupting cellular membranes and inhibiting key metabolic enzymes.

- Anticancer Effects: Exhibits potential in inhibiting cancer cell proliferation through modulation of cytokine production and interference with cellular signaling pathways.

- Anti-inflammatory Properties: Reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to its therapeutic profile in inflammatory diseases.

Mechanism of Action

- Eltrombopag primarily targets the thrombopoietin receptor (TPO-R), initiating signaling cascades that enhance platelet production. It affects the JAK-STAT signaling pathway, crucial for cell growth and differentiation.

Industrial Applications

Use in Specialty Chemicals

- The compound is utilized in the production of dyes, pigments, and other specialty chemicals due to its unique chemical properties.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Intermediate for pharmaceuticals and agrochemicals | Essential for creating complex organic molecules |

| Biological Research | Antibacterial, anticancer, anti-inflammatory properties | Modulates immune responses and inhibits cancer cell proliferation |

| Industrial Production | Used in dyes and specialty chemicals | Enhances production efficiency and quality |

Case Studies

Case Study 1: Anticancer Activity

- In vitro studies have shown that (3,4-Dimethyl-phenylamino)-phenyl-acetic acid can inhibit the growth of specific cancer cell lines by inducing apoptosis through enzyme inhibition mechanisms. This highlights its potential as a lead compound for developing new anticancer agents.

Case Study 2: Anti-inflammatory Mechanism

- Research demonstrated that this compound significantly reduces pro-inflammatory cytokines in activated macrophages, suggesting its role as a therapeutic agent in treating inflammatory diseases. The modulation of cytokine production was confirmed through various assays measuring cytokine levels before and after treatment.

作用机制

Target of Action

The primary target of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid, also known as Eltrombopag, is the thrombopoietin receptor (TPO-R) . This receptor plays a crucial role in the regulation of megakaryopoiesis and platelet production .

Mode of Action

Eltrombopag interacts with the transmembrane domain of the human TPO-R and initiates signaling cascades .

Biochemical Pathways

The compound’s action affects the JAK-STAT signaling pathway , which is crucial for many aspects of growth, survival, and differentiation of cells . Eltrombopag’s interaction with TPO-R activates this pathway, leading to the stimulation of megakaryocyte growth and platelet production .

Pharmacokinetics

Eltrombopag is an oral small molecule . After administration, there is a delay of 5 days before the platelet count rises and subsequently reaches a peak after 12–14 days . The pharmacokinetic parameters of eltrombopag indicate its bioavailability and its impact on the body .

Result of Action

The primary result of Eltrombopag’s action is an increase in platelet production . This is achieved through the stimulation of megakaryocyte growth and differentiation, leading to an increase in the number of platelets in the bloodstream .

Action Environment

The efficacy and stability of Eltrombopag can be influenced by various environmental factors. For instance, the pH level of the gastrointestinal tract can affect the absorption and hence the bioavailability of the drug . Furthermore, genetic factors such as polymorphisms in the TPO-R could potentially influence the individual response to the drug .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid typically involves the reaction of 3,4-dimethylaniline with phenylacetic acid under specific conditions. One common method includes:

Diazotization: 3,4-dimethylaniline is diazotized using sodium nitrite and hydrochloric acid at low temperatures.

Coupling Reaction: The diazonium salt formed is then coupled with phenylacetic acid in the presence of a catalyst such as copper powder.

Hydrolysis: The resulting product is hydrolyzed to yield (3,4-Dimethyl-phenylamino)-phenyl-acetic acid.

Industrial Production Methods: Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

Oxidation: (3,4-Dimethyl-phenylamino)-phenyl-acetic acid can undergo oxidation reactions to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration reactions, respectively.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated products.

相似化合物的比较

Phenylacetic acid: The parent compound, which lacks the (3,4-dimethyl-phenylamino) substituent.

3,4-Dimethylaniline: The amine precursor used in the synthesis of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid.

N-Phenylglycine: Another related compound with a different substitution pattern.

Uniqueness: (3,4-Dimethyl-phenylamino)-phenyl-acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the (3,4-dimethyl-phenylamino) group enhances its reactivity and potential therapeutic applications compared to similar compounds.

生物活性

(3,4-Dimethyl-phenylamino)-phenyl-acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C16H19N

- Molecular Weight : 241.33 g/mol

- CAS Number : 80353-93-1

The compound features a phenylacetic acid backbone with dimethylamino substitution, which is crucial for its biological interactions.

1. Antibacterial Activity

Research indicates that (3,4-Dimethyl-phenylamino)-phenyl-acetic acid exhibits significant antibacterial properties. A study demonstrated its effectiveness against various bacterial strains, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 0.5 |

| S. aureus | 0.8 |

| P. aeruginosa | 1.0 |

The mechanism of action involves disrupting bacterial cell membranes and inhibiting protein synthesis, leading to cell death.

2. Anticancer Activity

The compound has shown promising results in inhibiting cancer cell proliferation in vitro. For instance, studies have reported:

- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer)

- IC50 Values :

- MCF-7: 15 µM

- HCT-116: 12 µM

These results suggest that the compound may induce apoptosis in cancer cells by activating caspase pathways and disrupting the cell cycle.

3. Anti-inflammatory Effects

(3,4-Dimethyl-phenylamino)-phenyl-acetic acid also demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity was assessed using in vitro models where the compound reduced the expression of these cytokines in activated macrophages.

The biological activity of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid can be attributed to several mechanisms:

- Membrane Disruption : The compound alters membrane permeability in bacteria, leading to cytoplasmic leakage.

- Enzyme Inhibition : It inhibits key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Cytokine Modulation : The compound modulates immune responses by affecting cytokine production.

Case Studies and Research Findings

Recent studies have focused on the pharmacokinetics and safety profiles of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid:

- Pharmacokinetics : A study indicated that the compound has favorable absorption characteristics with a half-life suitable for once-daily dosing.

- Safety Profile : Toxicological assessments showed low toxicity in animal models, supporting its potential for therapeutic use.

属性

IUPAC Name |

2-(3,4-dimethylanilino)-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-11-8-9-14(10-12(11)2)17-15(16(18)19)13-6-4-3-5-7-13/h3-10,15,17H,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWPCRABGHIXGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(C2=CC=CC=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374409 | |

| Record name | (3,4-Dimethyl-phenylamino)-phenyl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

725252-91-5 | |

| Record name | α-[(3,4-Dimethylphenyl)amino]benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=725252-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Dimethyl-phenylamino)-phenyl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。